6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole
Description
6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound featuring a fused pyrrolo-thiazole core substituted with a benzyl group at the 6-position.
Properties
Molecular Formula |
C12H10N2S |
|---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-2-4-9(5-3-1)6-10-7-13-12-11(10)15-8-14-12/h1-5,7-8,13H,6H2 |
InChI Key |
NRWGOGXBPPCWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2SC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thiazole derivative with a pyrrole derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the benzyl moiety.
Scientific Research Applications
6-Benzyl-4H-pyrrolo[2,3-d][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive molecules.
Mechanism of Action
The mechanism of action of 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole are influenced by its substituents. For instance:
- 6-(2-Chlorobenzyl)-4H-pyrrolo[2,3-d]thiazole (CAS: 221121-49-9) replaces the benzyl group with a 2-chlorobenzyl moiety.
- Pyrano[2,3-d]thiazole derivatives (e.g., compound 6a) replace the pyrrolo ring with a pyran ring. This modification reduces nitrogen content but introduces an oxygen atom, which may affect solubility and hydrogen-bonding interactions. Compound 6a demonstrated potent anticancer activity against multiple human cancer cell lines (IC₅₀: 1.2–3.8 µM) without toxicity to normal cells .
Table 1: Impact of Substituents on Inhibitory Activity
| Compound Class | Substituent | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1,3-Thiazole derivatives | 4-Methyl | 0.8 µM | |
| 1,3-Thiazole derivatives | 4-(2-Thienyl) | 2.5 µM | |
| 1,3,4-Thiadiazole derivatives | 4-Methyl | 1.9 µM |
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Structure Class | Cancer Cell Line (IC₅₀, µM) | Normal Cell Toxicity | Reference |
|---|---|---|---|---|
| 6a | Pyrano[2,3-d]thiazole | 1.2–3.8 µM | Non-toxic | |
| 8a | Pyrrolo-thiazole | 2.5–4.1 µM | Non-toxic |
Table 3: Stability Comparison
| Compound Class | Stability | Synthesis Yield | Reference |
|---|---|---|---|
| Thiazoles | High | 70–85% | |
| Thiazines | Low | 30–45% |
Mechanism of Action Insights
The anticancer activity of thiazole derivatives may involve inhibition of kinases or DNA intercalation. For example, compound 6a’s pyrano-thiazole structure allows planar interaction with DNA, while the pyrrolo-thiazole core in 8a may target ATP-binding pockets in kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
